N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
This compound features a pyrrolo[1,2-a]pyrazine core substituted with a 4-fluorophenyl group at the 1-position and a 4-methoxyphenyl carboxamide moiety at the 2-position. The fluorine atom enhances lipophilicity and metabolic stability, while the methoxy group improves solubility and modulates electronic interactions .
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-27-18-10-4-15(5-11-18)20-19-3-2-12-24(19)13-14-25(20)21(26)23-17-8-6-16(22)7-9-17/h2-12,20H,13-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNGKYASKXWAAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrrolo[1,2-a]pyrazine core with fluorophenyl and methoxyphenyl substituents. Its molecular formula is C21H20FN3O, and it features several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H20FN3O |
| Molecular Weight | 351.41 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines. For instance, a study found that it effectively reduced the viability of pancreatic cancer cells (Panc-1) with an IC50 value of approximately 15 µM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
The compound's mechanism involves targeting specific signaling pathways associated with cancer cell survival. Notably, it has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell growth and survival. Inhibition of this pathway leads to decreased phosphorylation of AKT and subsequent activation of pro-apoptotic factors.
Selectivity and Safety Profile
In addition to its anticancer effects, the compound demonstrates selectivity towards cancer cells over normal cells. It exhibits minimal toxicity in normal human fibroblast cells at concentrations up to 50 µM. Furthermore, it does not significantly inhibit key cytochrome P450 enzymes (CYPs), suggesting a favorable safety profile for potential therapeutic use.
Case Studies
Case Study 1: In Vivo Efficacy
A recent animal study evaluated the efficacy of this compound in xenograft models of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to controls (p < 0.05), indicating its potential as an effective therapeutic agent.
Case Study 2: Combination Therapy
Another study explored the effects of combining this compound with established chemotherapeutic agents such as doxorubicin. The combination therapy resulted in enhanced antiproliferative effects in vitro compared to single-agent treatments alone, suggesting a synergistic interaction that warrants further investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Carboxamide Group
(a) N-tert-butyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
- Key Difference : The carboxamide group is substituted with a tert-butyl group instead of 4-methoxyphenyl.
- However, it may lower solubility compared to the methoxy-substituted analog .
(b) N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazine-2-carboxamide
- Core Structure : Replaces the pyrrolo[1,2-a]pyrazine with an imidazo[1,2-a]pyrazine.
- Bioactivity : Exhibits antimicrobial properties (MIC: 2–8 µg/mL against S. aureus and E. coli), attributed to the planar imidazole ring enhancing DNA intercalation. The 4-methoxyphenyl group contributes to solubility and target affinity .
Comparison with Simpler Aromatic Amides
2-(4-Fluorophenyl)-N-(4-methoxyphenyl) acetamide
- Core Structure : A simple acetamide with 4-fluorophenyl and 4-methoxyphenyl groups.
- Properties : Melting point 142–148°C, IR absorption at 1651 cm⁻¹ (amide C=O stretch), and NMR signals confirming substituent positions. While less complex, this compound highlights the role of fluorine and methoxy groups in stabilizing aromatic interactions .
Heterocyclic Core Modifications
(a) Pyrazolo[3,4-d]pyrimidin Derivatives
- Core Structure : Pyrazolo[3,4-d]pyrimidin instead of pyrrolo[1,2-a]pyrazine.
- However, the 4-methoxyphenyl substitution aligns with solubility trends observed in the target compound .
(b) Pyrrolo[1,2-b]pyridazine Carboxamides
- Core Structure : Pyrrolo[1,2-b]pyridazine with trifluoromethyl and morpholine substituents.
- Impact : The trifluoromethyl group increases electronegativity and metabolic resistance, while morpholine improves solubility. These modifications suggest strategies for optimizing the target compound’s pharmacokinetics .
Data Tables: Structural and Functional Comparisons
Table 1. Substituent Effects on Pharmacological Properties
Table 2. Thermal and Spectroscopic Data
Key Research Findings
- Fluorine and Methoxy Synergy : The combination of 4-fluorophenyl and 4-methoxyphenyl groups optimizes lipophilicity and solubility, as seen in acetamide derivatives .
- Core Heterocycle Impact : Imidazo[1,2-a]pyrazine derivatives show stronger antimicrobial activity than pyrrolo analogs, likely due to enhanced aromatic stacking .
- Synthetic Strategies : Microwave-assisted synthesis (used in imidazo derivatives) improves yield and purity, suggesting a route for optimizing the target compound’s production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
